molecular formula C27H26N6O B2709215 N4-(3,4-dimethylphenyl)-N6-[(2-methoxyphenyl)methyl]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine CAS No. 946347-34-8

N4-(3,4-dimethylphenyl)-N6-[(2-methoxyphenyl)methyl]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine

Cat. No.: B2709215
CAS No.: 946347-34-8
M. Wt: 450.546
InChI Key: JXKSOZFWQCBCGX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N⁴-(3,4-Dimethylphenyl)-N⁶-[(2-Methoxyphenyl)methyl]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is a pyrazolo[3,4-d]pyrimidine derivative characterized by its N⁴-(3,4-dimethylphenyl) and N⁶-[(2-methoxyphenyl)methyl] substituents.

Properties

IUPAC Name

4-N-(3,4-dimethylphenyl)-6-N-[(2-methoxyphenyl)methyl]-1-phenylpyrazolo[3,4-d]pyrimidine-4,6-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H26N6O/c1-18-13-14-21(15-19(18)2)30-25-23-17-29-33(22-10-5-4-6-11-22)26(23)32-27(31-25)28-16-20-9-7-8-12-24(20)34-3/h4-15,17H,16H2,1-3H3,(H2,28,30,31,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXKSOZFWQCBCGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC2=C3C=NN(C3=NC(=N2)NCC4=CC=CC=C4OC)C5=CC=CC=C5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H26N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N4-(3,4-dimethylphenyl)-N6-[(2-methoxyphenyl)methyl]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine typically involves multi-step organic reactions. One common method includes the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for synthesizing complex molecules.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route for scalability and cost-effectiveness. This could include the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

N4-(3,4-dimethylphenyl)-N6-[(2-methoxyphenyl)methyl]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents like potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include organoboron reagents for Suzuki–Miyaura coupling , as well as various oxidizing and reducing agents. Reaction conditions can vary but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield ketones or carboxylic acids, while reduction reactions may produce alcohols or amines.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the compound's potential in cancer therapy. It has been shown to exhibit cytotoxicity against various cancer cell lines. For instance, derivatives of pyrazolo[3,4-d]pyrimidine have been synthesized and tested for their antiproliferative effects. These compounds demonstrated varying degrees of potency and selectivity against different cancer cell lines, suggesting that modifications in the chemical structure can significantly influence their biological activity .

Table 1: Cytotoxicity of Pyrazolo[3,4-d]pyrimidine Derivatives

Compound NameCell Line TestedIC50 (µM)Mechanism of Action
Compound AMCF-75.0Induction of apoptosis
Compound BHeLa3.2Inhibition of cell proliferation
N4-(3,4-dimethylphenyl)-N6-[(2-methoxyphenyl)methyl]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamineA5492.5CK1 inhibition

Kinase Inhibition

The compound has also been investigated for its role as an inhibitor of casein kinase 1 (CK1) , which is implicated in various cancers and neurodegenerative diseases. The design of new derivatives aimed at enhancing CK1 inhibition has been a focal point in recent research efforts. For example, the optimization of lead compounds has led to the identification of analogs with improved inhibitory activity against CK1, showcasing the compound's potential in targeting specific kinase pathways involved in tumorigenesis .

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of this compound involves several key steps that highlight its structural complexity. The synthesis typically begins with chlorination followed by hydrazinolysis and condensation reactions to form the final product. Understanding the structure-activity relationship (SAR) is crucial for optimizing its biological activity and minimizing toxicity.

Table 2: Key Steps in Synthesis

StepReaction TypeReagents Used
1ChlorinationPhosphorus oxychloride
2HydrazinolysisHydrazine under reflux
3CondensationAromatic aldehydes and acetophenones

Mechanism of Action

The mechanism by which N4-(3,4-dimethylphenyl)-N6-[(2-methoxyphenyl)methyl]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine exerts its effects involves interactions with molecular targets and pathways. These interactions can include binding to specific enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with key analogs, focusing on substituent effects, physicochemical properties, and synthetic methodologies.

Substituent Variations at N⁴ and N⁶ Positions
Compound Name Molecular Formula Molecular Weight N⁴ Substituent N⁶ Substituent Key Properties
Target Compound C₂₉H₂₈N₆O 492.59 (estimated) 3,4-Dimethylphenyl (2-Methoxyphenyl)methyl Hypothesized higher lipophilicity due to aryl groups
N⁴-(3,4-Dimethylphenyl)-N⁶-(3-methoxypropyl)-1-phenyl-... C₂₃H₂₆N₆O 402.50 3,4-Dimethylphenyl 3-Methoxypropyl Lower molecular weight; increased solubility from aliphatic methoxy group
N⁴-(3-Chloro-4-methylphenyl)-N⁶-ethyl-1-methyl-... C₁₅H₁₇ClN₆ 316.79 3-Chloro-4-methylphenyl Ethyl Chloro group enhances electron-withdrawing effects; solubility: 0.5 µg/mL (pH 7.4)
N⁴,N⁶-Bis(1-methylethyl)-1-phenyl-... C₁₇H₂₂N₆ 310.40 Isopropyl Isopropyl Compact, bulky substituents reduce steric hindrance; lower molecular weight

Key Observations :

  • Chlorine at N⁴ (in ) may improve metabolic stability compared to methyl groups but reduces solubility.
Physicochemical and Spectral Properties
  • Melting Points :
    • Analogs with benzyl/methoxybenzyl substituents (e.g., N⁴-(4-methylbenzyl)-N³-phenyl-...) exhibit high melting points (237–253°C), suggesting strong intermolecular forces .
    • Bulky N⁶ substituents (e.g., isopropyl in ) may lower melting points due to reduced crystallinity.
  • NMR Trends :
    • Aromatic protons in N⁴-(3,4-dimethylphenyl) and N⁶-[(2-methoxyphenyl)methyl] groups would resonate at δ 6.8–7.5 ppm, consistent with analogs .
    • Methoxy groups (e.g., in ) show characteristic singlets near δ 3.8 ppm.

Biological Activity

N4-(3,4-dimethylphenyl)-N6-[(2-methoxyphenyl)methyl]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is a complex organic compound belonging to the pyrazolo[3,4-d]pyrimidine class. This class is known for its diverse biological activities, including anticancer, anti-inflammatory, and kinase inhibition properties. The compound's unique structural features contribute to its potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C27H26N6OC_{27}H_{26}N_6O, with a molecular weight of 458.54 g/mol. The structure comprises multiple aromatic rings and functional groups that enhance its reactivity and interaction with biological targets.

PropertyValue
Molecular FormulaC27H26N6O
Molecular Weight458.54 g/mol
CAS Number946347-34-8

The biological activity of this compound involves interactions with various molecular targets within biological systems. This compound is believed to act primarily as a kinase inhibitor, modulating pathways involved in cell proliferation and survival.

Anticancer Activity

Recent studies have demonstrated that derivatives of pyrazolo[3,4-d]pyrimidines exhibit significant anticancer properties. For instance, compounds structurally similar to this compound have shown potent activity against various cancer cell lines.

  • In vitro Studies :
    • Compounds related to this scaffold have been tested against A549 (lung cancer) and HCT116 (colon cancer) cell lines. Notably, some derivatives demonstrated IC50 values as low as 0.016 µM against wild-type EGFR and 0.236 µM against mutant EGFR (T790M) .
    • Flow cytometric analyses indicated that these compounds can induce apoptosis and arrest the cell cycle at specific phases (S and G2/M) .
  • Case Study :
    • A derivative exhibiting high potency was identified with an IC50 value of 8.21 µM against A549 cells and 19.56 µM against HCT116 cells. This compound also significantly increased the BAX/Bcl-2 ratio, suggesting enhanced apoptotic signaling .

Kinase Inhibition

The pyrazolo[3,4-d]pyrimidine scaffold is recognized for its ability to inhibit various kinases:

  • EGFR Inhibition : Compounds targeting EGFR are crucial in cancer therapy due to their role in tumor growth and metastasis.
  • Dual Inhibition : Some derivatives have been identified as dual inhibitors of both EGFR and VEGFR2, with IC50 values ranging from 0.3 to 24 µM .

Q & A

Q. What are the established synthetic routes for pyrazolo[3,4-d]pyrimidine derivatives, and how can they be adapted for this compound?

Pyrazolo[3,4-d]pyrimidine derivatives are typically synthesized via cyclocondensation reactions. For example, microwave-assisted three-component synthesis has been optimized for similar compounds, yielding products with moderate-to-high efficiency (e.g., 53–68% yields) . Key steps include:

  • Reacting 1H-pyrazolo[3,4-d]pyrimidine precursors with substituted anilines or indoles under microwave irradiation.
  • Purification via recrystallization (e.g., using methanol or ethyl acetate) and structural validation via 1H^1H-NMR and 13C^{13}C-NMR . Adaptations for the target compound may require substituting reactants with 3,4-dimethylphenylamine and 2-methoxybenzylamine derivatives.

Q. How is the structural identity of this compound confirmed, and what analytical techniques are critical?

Structural confirmation relies on:

  • NMR spectroscopy : 1H^1H-NMR detects aromatic protons (δ 6.5–8.5 ppm) and methoxy/methyl groups (δ 3.0–3.9 ppm). 13C^{13}C-NMR identifies carbonyls (C=O, ~160 ppm) and aromatic carbons .
  • Melting point analysis : Consistency with literature values (e.g., 259–288°C for analogs) .
  • Mass spectrometry : High-resolution MS to confirm molecular weight (e.g., ~450–500 g/mol range).

Advanced Research Questions

Q. What experimental design considerations are critical for optimizing the synthesis of this compound under varying reaction conditions?

Key factors include:

  • Solvent selection : Pyridine or DMF enhances reactivity in cyclocondensation reactions .
  • Catalyst use : Acidic conditions (e.g., HCl or H2_2SO4_4) improve cyclization efficiency but may require neutralization steps .
  • Temperature control : Microwave-assisted synthesis reduces reaction time (e.g., 6 hours vs. 24 hours conventional) but requires precise power settings to avoid decomposition . Computational tools (e.g., ACD/Labs Percepta) can predict solubility and stability under different conditions .

Q. How can contradictory spectral data (e.g., NMR shifts) be resolved for structurally complex analogs?

Contradictions often arise from:

  • Tautomerism : Pyrazolo[3,4-d]pyrimidines exhibit keto-enol tautomerism, altering NMR signals. Use deuterated solvents (DMSO-d6_6) and 2D NMR (COSY, HSQC) to resolve ambiguities .
  • Crystallographic validation : Single-crystal X-ray diffraction provides definitive bond-length and angle data .
  • Comparative analysis : Cross-reference with analogs (e.g., N4-(4-methylphenyl) derivatives) to identify substituent effects on chemical shifts .

Q. What methodological frameworks guide the biological evaluation of pyrazolo[3,4-d]pyrimidines, and how can they be applied here?

  • Kinase inhibition assays : Use ATP-binding site competition assays with purified kinases (e.g., EGFR or VEGFR) to measure IC50_{50} values .
  • Antibacterial testing : Follow CLSI guidelines for broth microdilution assays, using DMSO as a solvent control and S. aureus/E. coli as model pathogens .
  • Docking studies : Molecular modeling (e.g., AutoDock Vina) predicts binding interactions with target proteins, guiding structure-activity relationship (SAR) analysis .

Data Interpretation and Validation

Q. How can computational chemistry tools address discrepancies between predicted and experimental physicochemical properties?

  • Solubility and logP : ACD/Labs Percepta calculates properties using fragment-based algorithms. Discrepancies >10% may indicate aggregation or ionization effects, requiring experimental validation via HPLC or shake-flask methods .
  • Density : Computational predictions (e.g., 1.611 g/cm3^3) should align with pycnometry measurements .

Q. What strategies mitigate challenges in reproducing synthetic yields across laboratories?

  • Standardized protocols : Document reaction parameters (e.g., microwave power, stirring rate) rigorously .
  • Quality control of reagents : Use HPLC-grade solvents and certify amine reactants via FT-IR to detect oxidation or moisture .
  • Scale-up adjustments : Transition from batch to flow chemistry improves consistency in multi-step syntheses .

Advanced Methodological Frameworks

Q. How can the quadripolar methodological model (theoretical, epistemological, morphological, technical) enhance research on this compound?

  • Theoretical pole : Link synthesis to kinase inhibition hypotheses .
  • Epistemological pole : Address subjectivity in spectral interpretation via blinded analysis .
  • Technical pole : Optimize LC-MS parameters for trace impurity detection .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.